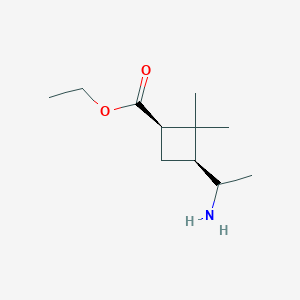
Ethyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate, commonly known as ethyl cyclobutane carboxylate, is a cyclic amino acid derivative that has been studied for its potential applications in medicinal chemistry. This compound is of interest due to its unique structure and potential biological activity. In
Mecanismo De Acción
The exact mechanism of action of ethyl cyclobutane carboxylate is still under investigation. However, it is believed to act through modulation of the GABAergic system, which is involved in the regulation of neuronal excitability. It may also interact with other neurotransmitter systems, such as the opioid and serotonin systems. Additionally, it has been shown to inhibit the activity of DPP-4, which may contribute to its potential antidiabetic effects.
Biochemical and Physiological Effects:
Ethyl cyclobutane carboxylate has been shown to exhibit a range of biochemical and physiological effects. In animal models, it has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been investigated for its potential antidiabetic effects through inhibition of DPP-4. Additionally, it has been shown to modulate the GABAergic system, which may contribute to its potential anxiolytic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl cyclobutane carboxylate is its unique structure, which may confer specific biological activity. Additionally, it has been shown to exhibit a range of pharmacological effects, which may make it a useful tool for investigating various physiological processes. However, one limitation is its relatively low solubility in water, which may make it difficult to work with in certain experiments. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on ethyl cyclobutane carboxylate. One area of interest is its potential as a DPP-4 inhibitor for the treatment of type 2 diabetes. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications. It may also be of interest to investigate its potential as a modulator of the GABAergic system for the treatment of anxiety and other neurological disorders. Overall, ethyl cyclobutane carboxylate is a compound with unique properties and potential applications in medicinal chemistry.
Métodos De Síntesis
The synthesis of ethyl cyclobutane carboxylate can be achieved through a multistep process involving the reaction of various starting materials. One common method involves the condensation of 2-methyl-2-butene-1,4-diol with ethyl glycinate hydrochloride in the presence of sodium hydroxide to form the corresponding cyclobutane carboxylic acid. This intermediate can then be converted to the desired ethyl ester through esterification with ethanol and sulfuric acid. The final product can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Ethyl cyclobutane carboxylate has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Additionally, it has been investigated as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. DPP-4 inhibitors are a class of drugs used in the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
ethyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-5-14-10(13)9-6-8(7(2)12)11(9,3)4/h7-9H,5-6,12H2,1-4H3/t7?,8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDLWSYPINBOKS-ASODMVGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1(C)C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](C1(C)C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


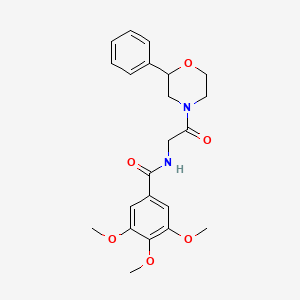
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2768903.png)
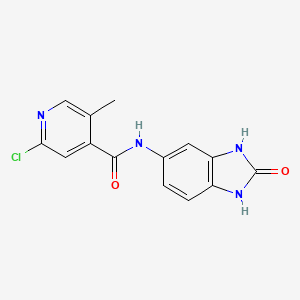
![methyl N-methyl-N-[4-(3,4,5,6-tetrachloropyridine-2-amido)phenyl]carbamate](/img/structure/B2768907.png)
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2768909.png)
![Methyl 4-(2-{2-[(4-methoxyanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2768911.png)

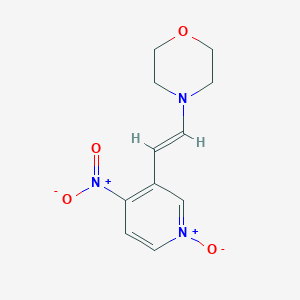
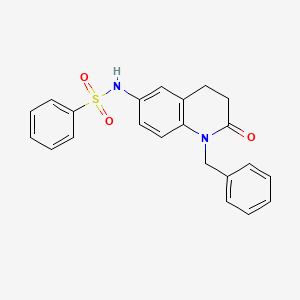
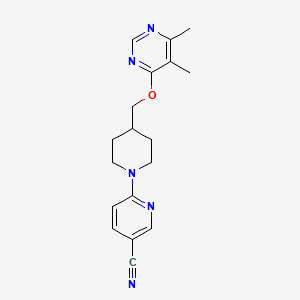

![N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2768919.png)
![6-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2768922.png)